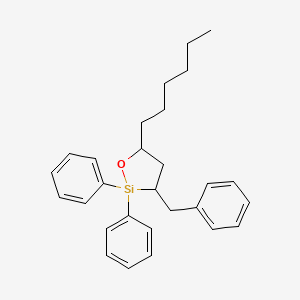

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷是一种杂环化合物,其环结构中包含硅氧键 (Si-O) 。

准备方法

合成路线和反应条件

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷的合成通常涉及在特定条件下对适当的前体进行环化。一种常见的方法是镍催化的环化/偶联反应,该反应利用可拆卸的硅氧连接体。 这种方法可以高区域选择性地形成 1,2-氧杂硅杂环戊烷杂环 .

工业生产方法

该化合物的工业生产可能涉及使用优化催化剂和反应条件的大规模环化反应,以确保高收率和纯度。 在工业环境中,使用环境友好的试剂和溶剂也是一个关键考虑因素,以最大程度地减少对环境的影响 .

化学反应分析

反应类型

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的硅醇或硅氧烷。

还原: 还原反应可以将氧杂硅杂环戊烷环转化为硅烷衍生物。

取代: 亲电和亲核取代反应可以在苄基和苯基上发生.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 通常使用诸如氢化铝锂 (LiAlH4) 之类的还原剂。

主要产物

科学研究应用

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷在科学研究中有几个应用:

化学: 用作有机合成中的构建模块,以创建复杂分子。

生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。

医学: 由于其独特的结构特征,探索其在药物开发中的潜在用途。

作用机制

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷的作用机制涉及其与特定分子靶标和途径的相互作用。氧杂硅杂环戊烷环中的硅氧键在其反应性中起着至关重要的作用。 该化合物可以根据反应条件充当亲核试剂或亲电试剂,并且可以形成稳定的中间体,促进各种化学转化 .

相似化合物的比较

类似化合物

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷: 与其他氧杂硅杂环戊烷衍生物(如 3-羟基硅烷和 4-芳基烷醇)具有相似性.

独特性

3-苄基-5-己基-2,2-二苯基-1,2-氧杂硅杂环戊烷的独特之处在于其环结构中独特的硅氧键,赋予了其独特的化学性质和反应性。 这使其成为有机合成和材料科学中专门应用的宝贵化合物 .

生物活性

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane (CAS No. 921199-47-5) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.

Molecular Characteristics:

- Molecular Formula: C28H34OSi

- Molecular Weight: 414.7 g/mol

- IUPAC Name: 3-benzyl-5-hexyl-2,2-diphenyloxasilolane

- InChI Key: SPUGDWMDXKVMJO-UHFFFAOYSA-N

These properties indicate that the compound contains a silicon atom within a cyclic structure, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the silicon atom allows for unique interactions that can modulate enzyme activity and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to receptors, altering their signaling pathways.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. For instance, a study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Key Findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Induction of oxidative stress |

These findings suggest a promising role for this compound in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have been published detailing the application of this compound in preclinical models:

- Breast Cancer Model:

- In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups.

- Infection Models:

- Animal models infected with Staphylococcus aureus demonstrated reduced bacterial load following treatment with the compound.

属性

CAS 编号 |

921199-47-5 |

|---|---|

分子式 |

C28H34OSi |

分子量 |

414.7 g/mol |

IUPAC 名称 |

3-benzyl-5-hexyl-2,2-diphenyloxasilolane |

InChI |

InChI=1S/C28H34OSi/c1-2-3-4-10-17-25-23-28(22-24-15-8-5-9-16-24)30(29-25,26-18-11-6-12-19-26)27-20-13-7-14-21-27/h5-9,11-16,18-21,25,28H,2-4,10,17,22-23H2,1H3 |

InChI 键 |

SPUGDWMDXKVMJO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC1CC([Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。